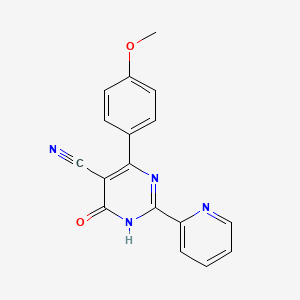

4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Descripción

4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative featuring a hydroxy group at position 4, a 4-methoxyphenyl substituent at position 6, and a 2-pyridinyl group at position 2. Pyrimidinecarbonitriles are of significant interest due to their roles in medicinal chemistry, particularly as kinase inhibitors and antibacterial agents .

Key structural attributes of the compound include:

- 4-Methoxyphenyl at position 6: The methoxy group contributes to electron-donating effects, altering electronic properties and reactivity.

Synthesis of related compounds often involves multi-step reactions, such as alkylation of pyrimidine precursors (e.g., 4-chloro intermediates) with amines or thiols .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2/c1-23-12-7-5-11(6-8-12)15-13(10-18)17(22)21-16(20-15)14-4-2-3-9-19-14/h2-9H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZLSCFLLAGLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a compound of interest in pharmaceutical research due to its potential biological activities. This article compiles various studies and findings on its biological properties, including pharmacological effects, mechanisms of action, and structural characteristics.

Chemical Structure and Properties

The molecular formula for this compound is C17H12N4O2, with a molecular weight of approximately 304.31 g/mol. The compound features a pyrimidine core substituted with a hydroxyl group, a methoxyphenyl group, and a pyridinyl moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H12N4O2 |

| Molecular Weight | 304.31 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research demonstrated that the compound induces apoptosis in breast cancer cells via the activation of caspase pathways .

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound. It has been tested against several bacterial strains, showing promising results as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

The compound has also been explored as an inhibitor of specific enzymes linked to disease processes. For example, it was found to inhibit certain kinases involved in cancer progression, thereby potentially serving as a lead compound for developing targeted therapies .

Case Studies and Research Findings

-

Cell Line Studies : In vitro studies using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Cell Line IC50 (µM) MCF-7 15 HeLa 20 - Animal Models : In vivo studies utilizing xenograft models indicated that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential effectiveness in cancer therapy.

- Mechanistic Insights : Mechanistic studies revealed that the compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Aplicaciones Científicas De Investigación

1.1. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors

One of the primary applications of this compound is as an inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs). These enzymes play a crucial role in regulating erythropoiesis (the production of red blood cells) under low oxygen conditions. Compounds similar to 4-hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile have been shown to stimulate erythropoiesis effectively, making them potential treatments for anemia and other related disorders. For instance, studies have demonstrated that these inhibitors can elevate plasma erythropoietin levels and circulating reticulocytes, leading to increased hemoglobin levels in animal models .

1.2. Antimicrobial Activity

Recent research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various resistant bacterial strains, demonstrating their potential as novel antimicrobial agents . Their mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

2.1. Anti-Cancer Properties

The compound's ability to inhibit specific enzymes makes it a candidate for cancer therapy. HIF-PHD inhibitors can potentially reduce tumor growth by depriving cancer cells of the oxygen they require for proliferation. By manipulating the cellular response to hypoxia, these compounds may enhance the effectiveness of existing cancer treatments or serve as standalone therapies .

2.2. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. This is particularly relevant in conditions characterized by hypoxic injury, such as stroke or neurodegenerative diseases. The modulation of HIF pathways could lead to improved neuronal survival and function under stress conditions .

Case Studies

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The following table compares substituents, molecular weights, and melting points of key analogs:

Key Observations :

- Electron-withdrawing vs. donating groups: Chloro substituents (e.g., in ) reduce electron density compared to hydroxy or amino groups, impacting reactivity and intermolecular interactions.

- Melting points : Compounds with rigid substituents (e.g., 2-(2-pyridinyl) in ) or hydrogen-bonding groups (e.g., 4-OH in ) exhibit higher thermal stability.

Spectral and Analytical Data

Métodos De Preparación

Condensation of Pyrimidine Derivatives with Nitrile Precursors

One of the earliest and most common methods involves the condensation of pyrimidine derivatives with malononitrile or related nitrile compounds under reflux conditions. For example, Ghasemzadeh et al. reported pyrimidine-5-carbonitriles synthesized via refluxing pyrimidine derivatives with malononitrile in ethanol, often catalyzed by ammonium chloride, at approximately 80°C for 2 hours.

Multi-Component Reactions (MCRs)

Research by Aher et al. demonstrated a rapid, eco-friendly route involving malononitrile, urea, and aldehydes or ketones in an oil bath at 90°C, leading to pyrimidine derivatives with high yields. This approach emphasizes simplicity and environmental safety, avoiding toxic solvents.

Modern Green Synthesis Techniques

Solvent-Free Fusion Method

A notable advancement involves solvent-free fusion reactions, which are highly suitable for synthesizing pyrimidine derivatives, including the target compound. This method involves grinding the reactants thoroughly and heating them at elevated temperatures, typically around 120°C, until the reaction completes. The mixture is then triturated with ethanol, acidified, and crystallized. This approach reduces solvent waste, shortens reaction times (generally under 12 hours), and simplifies product isolation.

Catalyst-Assisted Synthesis

Catalysts such as ammonium chloride, potassium carbonate, or other mild bases facilitate the cyclization and substitution steps. For example, the synthesis of 4-hydroxy-substituted pyrimidines utilized mild catalysts under controlled conditions, avoiding strong acids or bases, thus making the process more environmentally benign and industrially scalable.

Specific Synthetic Routes for 4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Route A: Condensation of Pyrimidine Precursors with Nitrile Derivatives

Based on the literature, a typical route involves:

Step 1: Synthesis of 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile (intermediate), from malononitrile and cyanamide derivatives, under solvent-free conditions or in ethanol.

Step 2: Cyclization and substitution with pyridine derivatives, possibly via nucleophilic aromatic substitution or condensation reactions, to introduce the 2-pyridinyl group.

Step 3: Hydroxylation at the 4-position, achieved via controlled oxidation or nucleophilic substitution, often using mild oxidants or hydroxide sources, to introduce the hydroxy group with high yield (80–95%).

Route B: One-Pot Multi-Component Synthesis

Recent patents describe a one-pot synthesis involving:

Route C: Alternative Pathways via Intermediates

- Starting from 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide, followed by cyclization and hydroxylation steps, as per the procedure reported by the Chinese patent, with yields reaching 80–95%.

Reaction Conditions and Optimization

| Method | Reagents | Temperature | Time | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reflux condensation | Pyrimidine derivatives + malononitrile | 80°C | 2–4 hours | NH4Cl or K2CO3 as catalyst | 70–85 | Traditional, solvent-based, moderate yield |

| Solvent-free fusion | Reactants ground, heated to 120°C | 120°C | 4–6 hours | None, mild heating | 80–95 | Eco-friendly, high yield, simple isolation |

| Catalytic hydroxylation | Pyrimidine intermediates + hydroxide | Mild (room temp to 50°C) | 12 hours | Mild oxidants or hydroxide solutions | >80 | Selective hydroxylation at the 4-position |

Research Findings and Data Summary

- The solvent-free fusion method stands out for its high yields, short reaction times, and minimal environmental impact, making it suitable for industrial scale-up.

- Catalytic and multi-component reactions offer flexibility and efficiency, especially when incorporating functional groups like hydroxy and methoxy groups.

- The use of mild catalysts and environmentally benign conditions aligns with green chemistry principles, reducing waste and toxicity.

Notes on Industrial and Laboratory Implementation

- Reaction parameters such as temperature, time, and catalyst choice should be optimized based on scale and desired purity.

- Purification typically involves simple crystallization, avoiding extensive chromatography.

- The choice of starting materials, especially commercially available pyrimidine derivatives, influences overall efficiency and cost.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile?

- Methodological Answer : A common approach involves refluxing precursor pyrimidine derivatives with amines (e.g., 2-pyridinylamine) in polar aprotic solvents like DMSO:Water (5:5) under acidic conditions. For example, 2-methylthiopyrimidines can be heated with amines overnight, followed by acidification with dilute HCl to precipitate the product . Optimization includes controlling reaction time (12–24 hours) and temperature (80–100°C). Purification via recrystallization from DMSO:Water mixtures improves yield and purity .

Q. How can elemental analysis and spectroscopic techniques validate the compound’s structure?

- Methodological Answer :

- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., C: ~66%, H: ~3.6%, N: ~18% for chloro-substituted analogs) to confirm stoichiometry .

- IR Spectroscopy : Identify key functional groups:

- CN stretch : ~2212 cm⁻¹.

- C=N/C=O : 1616–1641 cm⁻¹.

- NH/OH : 3329–3478 cm⁻¹ .

- NMR : Use DMSO-d₆ as a solvent. Look for aromatic proton signals (δH 7.2–8.4 ppm) and carbon shifts for pyridinyl (δC ~128–136 ppm) and methoxyphenyl (δC ~40–55 ppm for OCH₃) groups .

Q. What safety precautions are critical during handling?

- Methodological Answer : Classified as harmful if inhaled, swallowed, or absorbed through skin (GHS/CLP). Use fume hoods, wear nitrile gloves, and avoid dust generation. Store in dry, sealed containers at room temperature. Emergency protocols include immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation or hydrogen bonding?

- Methodological Answer : Use SHELX software (e.g., SHELXL) for structure refinement. Collect high-resolution diffraction data (≤1.0 Å) to model hydrogen bonding between the hydroxyl group and pyridinyl nitrogen. For example, O–H···N interactions can be confirmed via intermolecular distances (~2.6–2.8 Å) and electron density maps . Twinned crystals may require integration with SHELXD for phase correction .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at C5, enhancing nucleophilic attack susceptibility (e.g., in SNAr reactions). Observed via downfield NMR shifts (e.g., δC ~135 ppm for Cl-substituted analogs) .

- Electron-Donating Groups (e.g., OCH₃) : Stabilize intermediates in cyclization reactions, as seen in higher yields (~75%) compared to non-substituted derivatives .

- DFT Calculations : Compare HOMO/LUMO energies to predict regioselectivity in cross-coupling reactions .

Q. How to address contradictory data between spectroscopic and crystallographic results?

- Methodological Answer :

- Case Example : If NMR suggests a planar structure but crystallography shows puckered pyrimidine rings, validate via:

Dynamic NMR : Probe ring-flipping kinetics at variable temperatures.

Torsion Angle Analysis : Compare dihedral angles (e.g., C2–C5–C6–O) from XRD with computed values .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 306 for M⁺) to rule out impurities affecting spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.